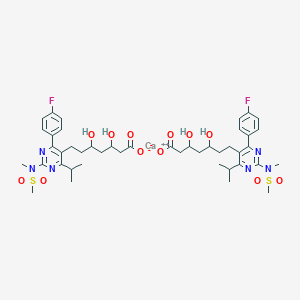
Rosuvastatin Calcium Imp. L (EP) as Calcium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an impurity reference material in the synthesis of certain drugs, particularly those related to cardiovascular treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) involves multiple steps, starting with the preparation of the pyrimidine core. This is followed by the introduction of the fluorophenyl group and the N-methylmethanesulfonamido group. The final steps involve the addition of the heptanoate chain and the formation of the calcium salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the final product meets pharmaceutical standards. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the heptanoate chain.
Reduction: The compound can be reduced to alter the pyrimidine core or the fluorophenyl group.
Substitution: Common in the modification of the N-methylmethanesulfonamido group.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is widely used in scientific research, particularly in:
Chemistry: As a reference material for analytical methods and quality control.
Biology: In studies related to enzyme interactions and metabolic pathways.
Medicine: As an impurity standard in the development of cardiovascular drugs.
Industry: In the production of pharmaceuticals and as a calibration standard for analytical instruments.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific enzymes and receptors in the body. The fluorophenyl and pyrimidine groups play a crucial role in binding to these molecular targets, influencing various biochemical pathways. The N-methylmethanesulfonamido group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Rosuvastatin Calcium: A well-known cardiovascular drug with a similar pyrimidine core.
Atorvastatin Calcium: Another statin with comparable structural features but different substituents.
Uniqueness
Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its role as an impurity reference material sets it apart from other compounds in its class .
Properties
Molecular Formula |
C44H58CaF2N6O12S2 |
|---|---|
Molecular Weight |
1005.2 g/mol |
IUPAC Name |
calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C22H30FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-8,13,16-17,27-28H,9-12H2,1-4H3,(H,29,30);/q;;+2/p-2 |
InChI Key |
OUMNOTHSODZWNZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)

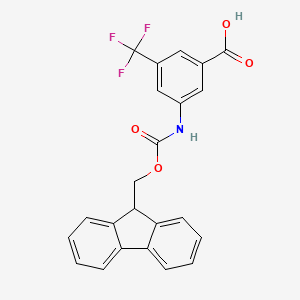
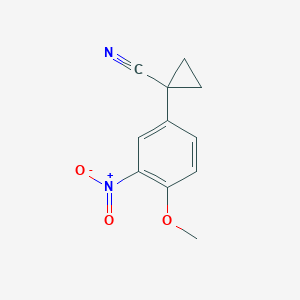

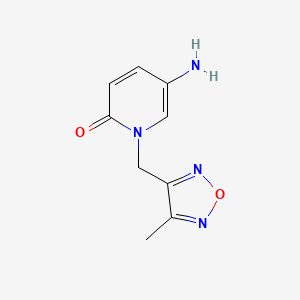

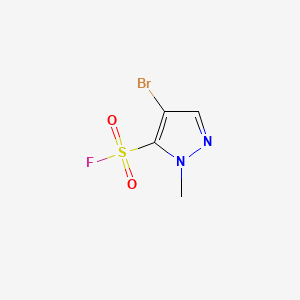
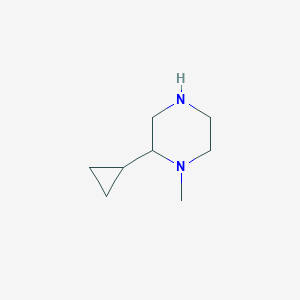

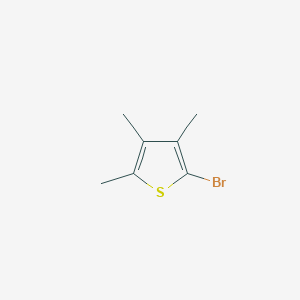
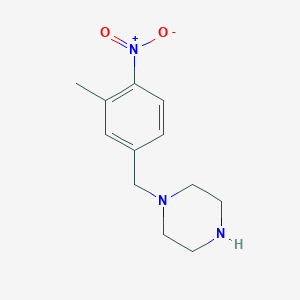
![6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine](/img/structure/B13531988.png)
![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13531990.png)
